Cas no 2228214-79-5 (2-{1-difluoro(phenyl)methylcyclobutyl}acetic acid)

2-{1-Difluoro(phenyl)methylcyclobutyl}acetic acid is a fluorinated cyclobutyl derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a cyclobutyl ring with a difluoromethylphenyl group, enhancing its stability and reactivity profile. The presence of fluorine atoms may improve metabolic resistance and bioavailability, making it a valuable intermediate in drug discovery. The acetic acid moiety allows for further functionalization, facilitating its use in synthetic chemistry. This compound is particularly relevant in the development of bioactive molecules due to its unique steric and electronic properties. High purity and well-defined synthesis routes ensure reproducibility for research and industrial applications.
2-{1-difluoro(phenyl)methylcyclobutyl}acetic acid structure
2228214-79-5 structure
商品名:2-{1-difluoro(phenyl)methylcyclobutyl}acetic acid
CAS番号:2228214-79-5
MF:C13H14F2O2
メガワット:240.245871067047
CID:6015625
PubChem ID:165975260

2-{1-difluoro(phenyl)methylcyclobutyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-difluoro(phenyl)methylcyclobutyl}acetic acid
    • 2228214-79-5
    • 2-{1-[difluoro(phenyl)methyl]cyclobutyl}acetic acid
    • EN300-1861682
    • インチ: 1S/C13H14F2O2/c14-13(15,10-5-2-1-3-6-10)12(7-4-8-12)9-11(16)17/h1-3,5-6H,4,7-9H2,(H,16,17)
    • InChIKey: SIULKEUCWWHAJB-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC=CC=1)(C1(CC(=O)O)CCC1)F

計算された属性

  • せいみつぶんしりょう: 240.09618601g/mol
  • どういたいしつりょう: 240.09618601g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 37.3Ų

2-{1-difluoro(phenyl)methylcyclobutyl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1861682-0.25g
2-{1-[difluoro(phenyl)methyl]cyclobutyl}acetic acid
2228214-79-5
0.25g
$1420.0 2023-09-18
Enamine
EN300-1861682-0.1g
2-{1-[difluoro(phenyl)methyl]cyclobutyl}acetic acid
2228214-79-5
0.1g
$1357.0 2023-09-18
Enamine
EN300-1861682-10.0g
2-{1-[difluoro(phenyl)methyl]cyclobutyl}acetic acid
2228214-79-5
10g
$6635.0 2023-05-23
Enamine
EN300-1861682-0.5g
2-{1-[difluoro(phenyl)methyl]cyclobutyl}acetic acid
2228214-79-5
0.5g
$1482.0 2023-09-18
Enamine
EN300-1861682-10g
2-{1-[difluoro(phenyl)methyl]cyclobutyl}acetic acid
2228214-79-5
10g
$6635.0 2023-09-18
Enamine
EN300-1861682-1g
2-{1-[difluoro(phenyl)methyl]cyclobutyl}acetic acid
2228214-79-5
1g
$1543.0 2023-09-18
Enamine
EN300-1861682-5g
2-{1-[difluoro(phenyl)methyl]cyclobutyl}acetic acid
2228214-79-5
5g
$4475.0 2023-09-18
Enamine
EN300-1861682-1.0g
2-{1-[difluoro(phenyl)methyl]cyclobutyl}acetic acid
2228214-79-5
1g
$1543.0 2023-05-23
Enamine
EN300-1861682-2.5g
2-{1-[difluoro(phenyl)methyl]cyclobutyl}acetic acid
2228214-79-5
2.5g
$3025.0 2023-09-18
Enamine
EN300-1861682-5.0g
2-{1-[difluoro(phenyl)methyl]cyclobutyl}acetic acid
2228214-79-5
5g
$4475.0 2023-05-23

2-{1-difluoro(phenyl)methylcyclobutyl}acetic acid 関連文献

2-{1-difluoro(phenyl)methylcyclobutyl}acetic acidに関する追加情報

Compound CAS No: 2228214-79-5 - 2-{1-Difluoro(Phenyl)methylcyclobutyl}Acetic Acid

Compound CAS No: 2228214-79-5, also known as 2-{1-Difluoro(Phenyl)methylcyclobutyl}Acetic Acid, is a novel organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with a difluorophenylmethyl group and an acetic acid moiety. The combination of these structural elements gives rise to intriguing chemical properties and potential applications in drug development and material science.

The synthesis of Compound CAS No: 2228214-79-5 involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Recent advancements in asymmetric catalysis have enabled the efficient construction of the cyclobutane ring, which is a critical component of this compound's structure. The difluorophenylmethyl group is introduced through a series of electrophilic aromatic substitution reactions, followed by careful functional group transformations to achieve the final acetic acid derivative.

One of the most fascinating aspects of Compound CAS No: 2228214-79-5 is its ability to exhibit unique physical and chemical properties due to its complex molecular architecture. The cyclobutane ring introduces significant strain into the molecule, which can influence its reactivity and stability. Additionally, the presence of the difluorophenyl group imparts electronic effects that can modulate the compound's interaction with biological systems. Recent studies have demonstrated that this compound exhibits promising activity in vitro against various enzyme targets, making it a potential candidate for drug development.

In terms of applications, Compound CAS No: 2228214-79-5 has shown potential in several areas. Its ability to act as a selective inhibitor of certain kinases makes it a valuable tool in the study of cellular signaling pathways. Furthermore, its structural versatility allows for further modification to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability.

The latest research on Compound CAS No: 2-{1-Difluoro(Phenyl)methylcyclobutyl}Acetic Acid has focused on understanding its mechanism of action at the molecular level. Advanced computational methods, including molecular docking and dynamics simulations, have provided insights into how this compound interacts with its target proteins. These studies have revealed that the cyclobutane ring plays a crucial role in determining the compound's binding affinity and selectivity.

In conclusion, Compound CAS No: 2-{1-Difluoro(Phenyl)methylcyclobutyl}Acetic Acid represents a significant advancement in organic chemistry with promising applications in drug discovery and beyond. Its unique structure, coupled with recent breakthroughs in synthetic methodology and mechanistic understanding, positions it as a valuable asset for future research and development efforts.

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